molecular formula C11H14N2O2 B14304864 Acetamide, N-[2-[(acetylamino)methyl]phenyl]- CAS No. 112672-89-6

Acetamide, N-[2-[(acetylamino)methyl]phenyl]-

Cat. No.: B14304864
CAS No.: 112672-89-6
M. Wt: 206.24 g/mol
InChI Key: NRCPZTIBWCBQLX-UHFFFAOYSA-N
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Description

Acetamide, N-[2-[(acetylamino)methyl]phenyl]- is an organic compound that belongs to the class of amides It is characterized by the presence of an acetamide group attached to a phenyl ring, which is further substituted with an acetylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-[2-[(acetylamino)methyl]phenyl]- can be achieved through several synthetic routes. One common method involves the reaction of aniline derivatives with acetic anhydride. The reaction typically proceeds under mild conditions, with the aniline derivative being acetylated to form the desired acetamide compound .

Industrial Production Methods

In industrial settings, the production of Acetamide, N-[2-[(acetylamino)methyl]phenyl]- often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-[2-[(acetylamino)methyl]phenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted phenyl compounds. These products are often used as intermediates in the synthesis of more complex molecules .

Scientific Research Applications

Acetamide, N-[2-[(acetylamino)methyl]phenyl]- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, polymers, and other industrial chemicals

Mechanism of Action

The mechanism of action of Acetamide, N-[2-[(acetylamino)methyl]phenyl]- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Acetanilide: Similar in structure but lacks the acetylamino group.

    N-phenylacetamide: Another related compound with a phenyl ring attached to an acetamide group.

    N-(2-hydroxyphenyl)acetamide: Contains a hydroxyl group on the phenyl ring

Uniqueness

Acetamide, N-[2-[(acetylamino)methyl]phenyl]- is unique due to the presence of both an acetamide group and an acetylamino group on the phenyl ring. This dual substitution imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

CAS No.

112672-89-6

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

N-[(2-acetamidophenyl)methyl]acetamide

InChI

InChI=1S/C11H14N2O2/c1-8(14)12-7-10-5-3-4-6-11(10)13-9(2)15/h3-6H,7H2,1-2H3,(H,12,14)(H,13,15)

InChI Key

NRCPZTIBWCBQLX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC1=CC=CC=C1NC(=O)C

Origin of Product

United States

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